molecular formula C15H22N2O2 B594849 tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate CAS No. 1253789-67-1

tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate

Cat. No.: B594849
CAS No.: 1253789-67-1
M. Wt: 262.353
InChI Key: NYHRWBNVAKQKGY-UHFFFAOYSA-N
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Description

tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butyl group, a phenyl group, and a pyrrolidine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 5-phenylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

tert-Butyl chloroformate+5-phenylpyrrolidinetert-Butyl (5-phenylpyrrolidin-3-yl)carbamate+HCl\text{tert-Butyl chloroformate} + \text{5-phenylpyrrolidine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+5-phenylpyrrolidine→tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butyl carbamate protecting group, yielding the free amine.

    Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other functional groups.

    Oxidation and Reduction: The phenyl group in the compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for acidic hydrolysis; sodium hydroxide (NaOH) for basic hydrolysis.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3); reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

    Hydrolysis: Free amine (5-phenylpyrrolidine) and tert-butanol.

    Substitution: Depending on the nucleophile used, different substituted products can be formed.

    Oxidation and Reduction: Oxidized or reduced derivatives of the phenyl group.

Scientific Research Applications

tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality, preventing it from participating in unwanted side reactions. The protecting group can be selectively removed under mild acidic or basic conditions, revealing the free amine for further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate protecting group used for amines.

    Benzyl carbamate: Another protecting group that can be removed by catalytic hydrogenation.

    Fluorenylmethoxycarbonyl (FMoc) carbamate: A protecting group that can be removed under basic conditions.

Uniqueness

tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate is unique due to the presence of the phenylpyrrolidine moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of amines are required.

Properties

IUPAC Name

tert-butyl N-(5-phenylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-12-9-13(16-10-12)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHRWBNVAKQKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677784
Record name tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253789-67-1
Record name tert-Butyl (5-phenylpyrrolidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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